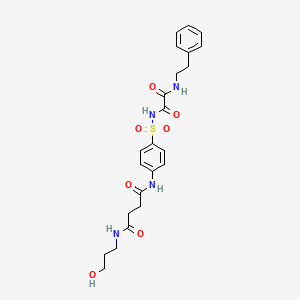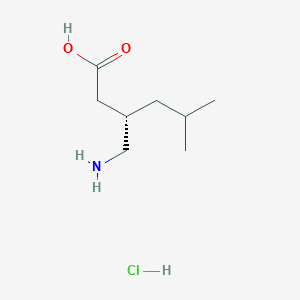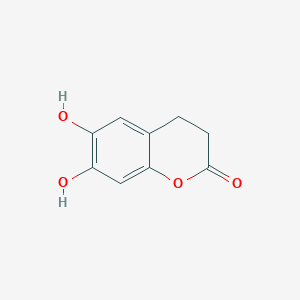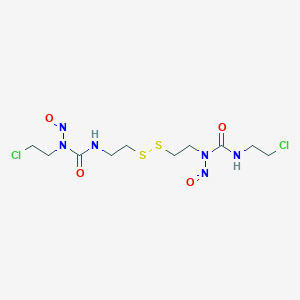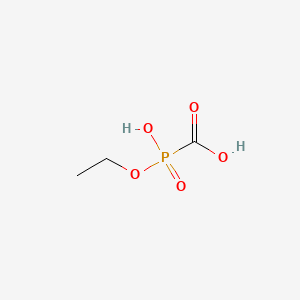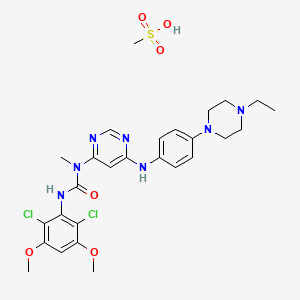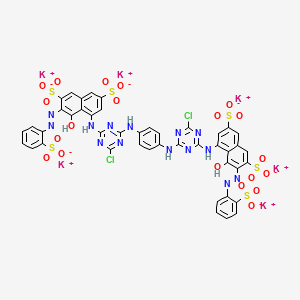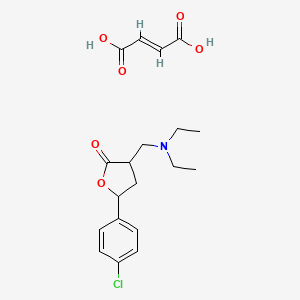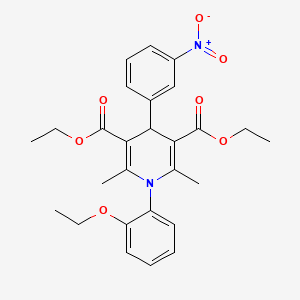
Ethanone, 1-(4-amino-5-phenyl-1H-pyrazol-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(4-amino-5-phenyl-1H-pyrazol-3-yl)- is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-amino-5-phenyl-1H-pyrazol-3-yl)- typically involves the reaction of 4-aminoacetophenone with hydrazine derivatives. One common method includes the condensation of 4-aminoacetophenone with phenylhydrazine in the presence of acetic acid as a catalyst. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, can make the industrial production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-(4-amino-5-phenyl-1H-pyrazol-3-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted pyrazoles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazoles with various functional groups attached to the amino group
Applications De Recherche Scientifique
Ethanone, 1-(4-amino-5-phenyl-1H-pyrazol-3-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes .
Mécanisme D'action
The mechanism of action of Ethanone, 1-(4-amino-5-phenyl-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-pyrazol-4-yl)ethanone: A similar compound with a pyrazole ring but lacking the amino and phenyl substituents.
4-Acetylpyrazole: Another pyrazole derivative with an acetyl group attached to the pyrazole ring
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
91857-34-0 |
|---|---|
Formule moléculaire |
C11H11N3O |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
1-(4-amino-3-phenyl-1H-pyrazol-5-yl)ethanone |
InChI |
InChI=1S/C11H11N3O/c1-7(15)10-9(12)11(14-13-10)8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,13,14) |
Clé InChI |
RTDIMUUEPOFOEK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=NN1)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


